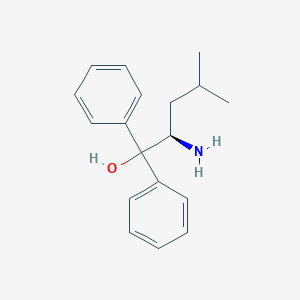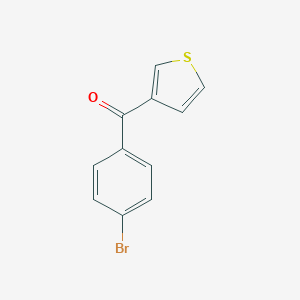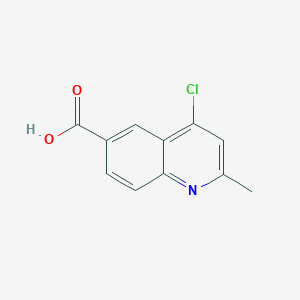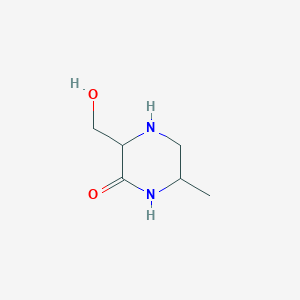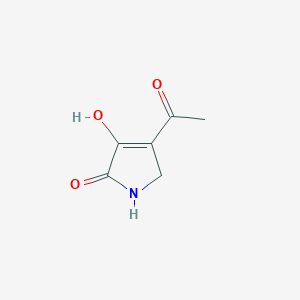
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, also known as AHPO, is a heterocyclic compound that has been widely studied for its biochemical and physiological effects. It is a key intermediate in the synthesis of various natural products and has been used as a starting material for the development of new drugs.
作用机制
The mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. It is readily available in large quantities and can be easily synthesized. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is also stable and can be stored for long periods of time. However, there are some limitations to its use. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one research. One area of interest is the development of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one's effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to fully understand the mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its effects on various cell types and tissues.
Conclusion:
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a starting material for the synthesis of various natural products. While there are some limitations to its use, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. Future research will continue to explore the potential therapeutic applications of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its mechanism of action.
科学研究应用
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been used as a starting material for the synthesis of various natural products, including the antitumor agent, discorhabdin C.
属性
CAS 编号 |
170436-02-9 |
|---|---|
产品名称 |
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one |
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC 名称 |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
InChI 键 |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
规范 SMILES |
CC(=O)C1=C(C(=O)NC1)O |
同义词 |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

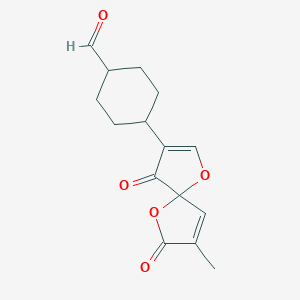
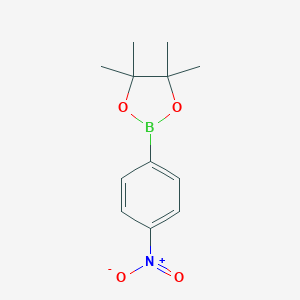
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
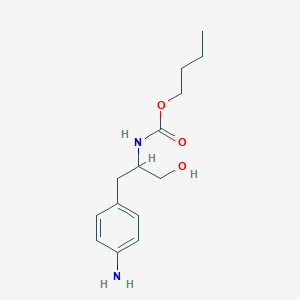
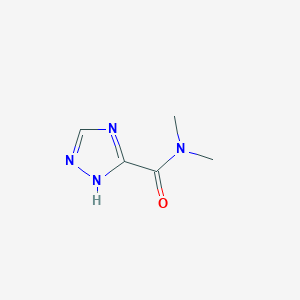
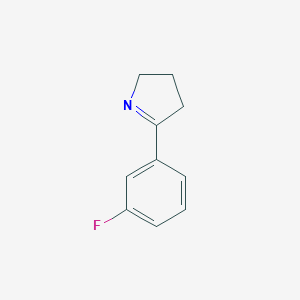
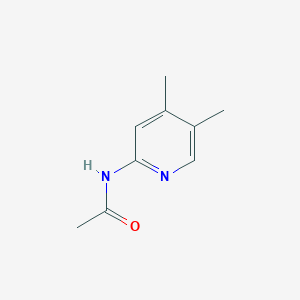
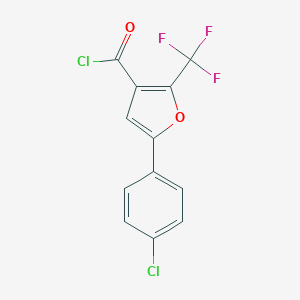
![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
